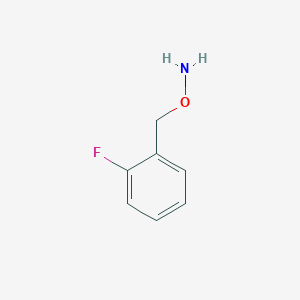

O-(2-Fluorobenzyl)hydroxylamine

Übersicht

Beschreibung

“O-(2-Fluorobenzyl)hydroxylamine” is likely a derivative of hydroxylamine where the hydrogen of the hydroxyl group is replaced by a 2-fluorobenzyl group . Hydroxylamines are compounds that contain a hydroxyl group (-OH) attached to a nitrogen atom (N). They are involved in many chemical reactions, particularly in the synthesis of hydroxamic acids .

Synthesis Analysis

While the specific synthesis process for “O-(2-Fluorobenzyl)hydroxylamine” is not available, hydroxylamines are generally synthesized from nitro compounds or amides . The synthesis often involves the reduction of a nitro group to an amino group, followed by the replacement of the amino group with a hydroxyl group .Molecular Structure Analysis

The molecular structure of “O-(2-Fluorobenzyl)hydroxylamine” would consist of a hydroxylamine core with a 2-fluorobenzyl group attached. The presence of the fluorine atom in the benzyl group could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

Hydroxylamines are involved in a variety of chemical reactions. They can act as nucleophiles, reacting with electrophiles to form new bonds . They are also used in the synthesis of oximes, which are compounds with a C=N-OH group .Wissenschaftliche Forschungsanwendungen

Derivatization Agent in Chromatography

O-(2-Fluorobenzyl)hydroxylamine can be used as a derivatization agent in liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS). It has been compared with other derivatization reagents like 3-nitrophenylhydrazine (3-NPH) and 2-picolylamine (2-PA) for the analysis of short-chain fatty acids (SCFAs). SCFAs are metabolites derived from gut microbiota and implicated in host homeostasis .

Biological Research

The compound can be used in biological research, particularly in studies involving gut microbiota. Profiling SCFAs from biological samples plays an important role in revealing the interaction between gut microbiota and pathogens .

Chemical Synthesis

O-(2-Fluorobenzyl)hydroxylamine could potentially be used in the synthesis of other complex organic compounds. Its unique chemical structure might make it useful in certain synthetic pathways .

Analytical Chemistry

In analytical chemistry, O-(2-Fluorobenzyl)hydroxylamine could be used as a reagent for the detection or quantification of certain compounds .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

O-(2-Fluorobenzyl)hydroxylamine is a versatile reagent used for the detection of carbonyl-containing compounds . It is primarily used in the preparation of oximes of steroids-bearing keto group .

Mode of Action

The compound interacts with its targets by derivatizing them. It is used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .

Biochemical Pathways

The biochemical pathways affected by O-(2-Fluorobenzyl)hydroxylamine are those involving carbonyl-containing compounds. The compound is used to detect these compounds through GC, GC-MS, and other methods .

Pharmacokinetics

Its solubility in water (50 mg/ml, clear to slightly hazy, colorless ) suggests that it may have good bioavailability.

Result of Action

The result of the action of O-(2-Fluorobenzyl)hydroxylamine is the detection and quantification of carbonyl-containing compounds. It enables the measurement of oxygenated organics in environmental and biological samples .

Action Environment

The action of O-(2-Fluorobenzyl)hydroxylamine can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . The efficacy of the compound in detecting carbonyl-containing compounds can also be influenced by the sample’s composition and the presence of interfering substances.

Eigenschaften

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Fluorobenzyl)hydroxylamine | |

CAS RN |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

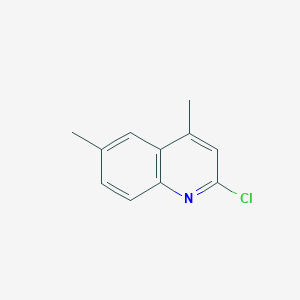

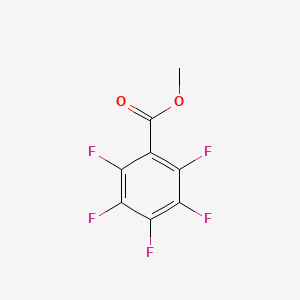

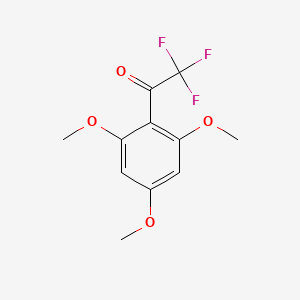

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)